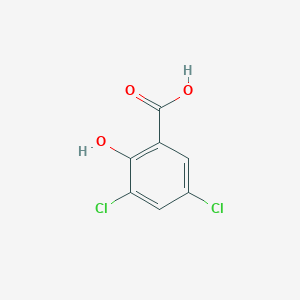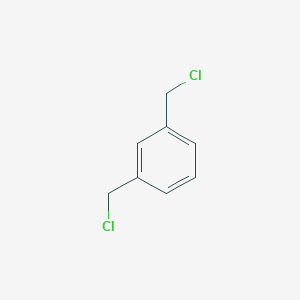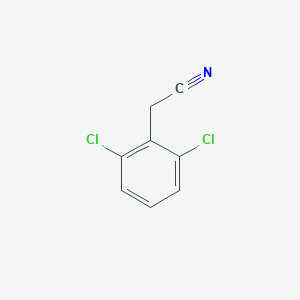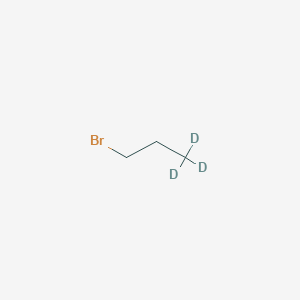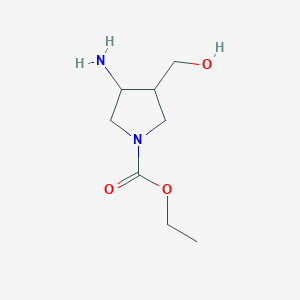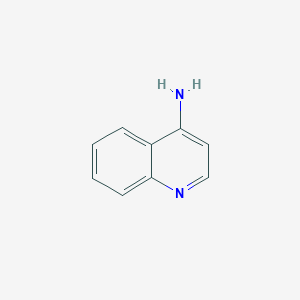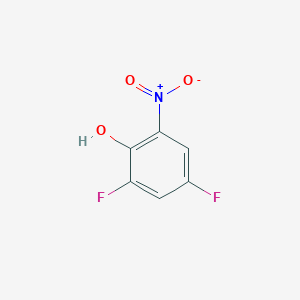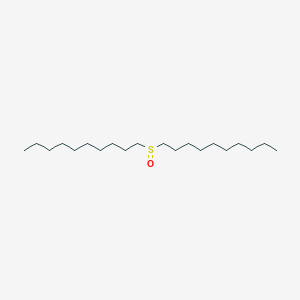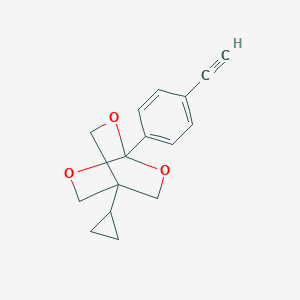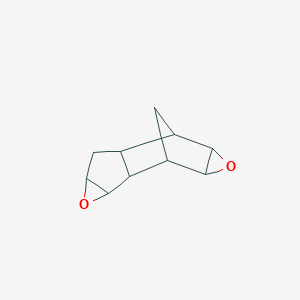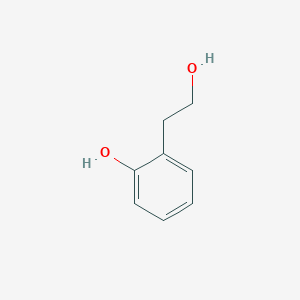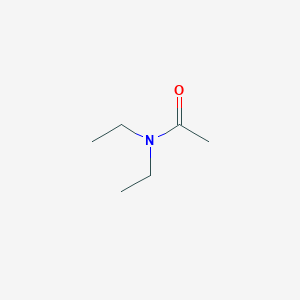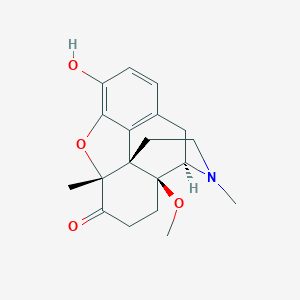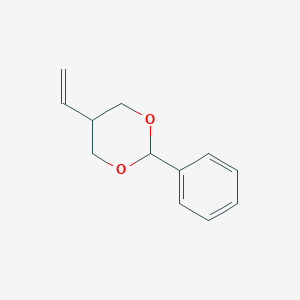
5-Ethenyl-2-phenyl-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethenyl-2-phenyl-1,3-dioxane, also known as styrene oxide, is a cyclic organic compound with the molecular formula C10H10O2. It is commonly used in the chemical industry as a building block for the synthesis of various chemicals and polymers.
Mecanismo De Acción
The mechanism of action of 5-Ethenyl-2-phenyl-1,3-dioxane involves the formation of reactive intermediates such as epoxides and diols. These reactive intermediates can undergo various chemical reactions such as hydrolysis, oxidation, and reduction. The biological effects of 5-Ethenyl-2-phenyl-1,3-dioxane are largely dependent on the reactivity of these intermediates and their interactions with various cellular components.
Efectos Bioquímicos Y Fisiológicos
5-Ethenyl-2-phenyl-1,3-dioxane has been shown to have various biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in various cell types. It has also been shown to cause cytotoxicity and apoptosis in various cancer cell lines. Additionally, 5-Ethenyl-2-phenyl-1,3-dioxane has been shown to have anti-inflammatory and analgesic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 5-Ethenyl-2-phenyl-1,3-dioxane is its availability and ease of synthesis. It is also a relatively stable compound that can be stored for long periods of time. However, one of the major limitations of 5-Ethenyl-2-phenyl-1,3-dioxane is its reactivity and potential toxicity. Careful handling and disposal procedures are required to minimize the risk of exposure.
Direcciones Futuras
There are several future directions for the study of 5-Ethenyl-2-phenyl-1,3-dioxane. One area of research is the development of novel epoxide hydrolase inhibitors for the treatment of various diseases such as cancer and inflammation. Another area of research is the study of the metabolism and pharmacokinetics of 5-Ethenyl-2-phenyl-1,3-dioxane in various animal models. Additionally, the development of new synthetic methods for the production of 5-Ethenyl-2-phenyl-1,3-dioxane and its derivatives is an area of ongoing research.
Métodos De Síntesis
5-Ethenyl-2-phenyl-1,3-dioxane can be synthesized by the epoxidation of 5-Ethenyl-2-phenyl-1,3-dioxane using various oxidizing agents such as hydrogen peroxide, peracids, and m-chloroperbenzoic acid. The reaction is typically carried out in the presence of a catalyst such as a transition metal complex or a quaternary ammonium salt.
Aplicaciones Científicas De Investigación
5-Ethenyl-2-phenyl-1,3-dioxane has been extensively studied for its various scientific research applications. It is commonly used as a model compound for the study of epoxide hydrolases, which are enzymes that catalyze the hydrolysis of epoxides to form diols. It has also been used as a substrate for the study of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and xenobiotics.
Propiedades
Número CAS |
128562-00-5 |
|---|---|
Nombre del producto |
5-Ethenyl-2-phenyl-1,3-dioxane |
Fórmula molecular |
C12H14O2 |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
5-ethenyl-2-phenyl-1,3-dioxane |
InChI |
InChI=1S/C12H14O2/c1-2-10-8-13-12(14-9-10)11-6-4-3-5-7-11/h2-7,10,12H,1,8-9H2 |
Clave InChI |
UIXWASZEUIZYAW-UHFFFAOYSA-N |
SMILES |
C=CC1COC(OC1)C2=CC=CC=C2 |
SMILES canónico |
C=CC1COC(OC1)C2=CC=CC=C2 |
Sinónimos |
1,3-Dioxane,5-ethenyl-2-phenyl-,trans-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



